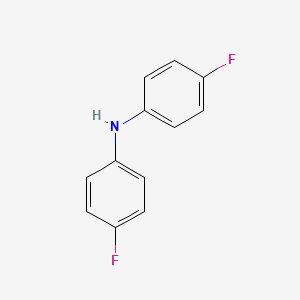

Bis(4-fluorophenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(4-fluorophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJCXOWLBVNALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284839 | |

| Record name | 4-Fluoro-N-(4-fluorophenyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-91-6 | |

| Record name | 4-Fluoro-N-(4-fluorophenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(4-fluorophenyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Bis 4 Fluorophenyl Amine and Its Derivatives

Fundamental Synthetic Routes

The core synthesis of the bis(4-fluorophenyl)amine scaffold relies on established and versatile chemical transformations. These routes typically involve the formation of the central C-N-C linkage through condensation reactions or the construction of the diarylamine from precursor molecules via reduction.

A significant strategy for synthesizing diarylamines involves the reduction of suitable precursor compounds, particularly those containing nitrogen in a higher oxidation state, such as nitroaromatics. These methods can be designed as one-pot procedures that combine reduction and coupling, thereby increasing efficiency.

One prominent approach is the reductive homocoupling of nitroaromatics . In this method, a single nitroaromatic compound, such as 1-fluoro-4-nitrobenzene, serves as the source for both the amine and the aryl halide equivalents. A one-pot reaction using a reducing agent like triethylsilane and a palladium catalyst with N-heterocyclic carbene (NHC) ligands can facilitate the direct preparation of symmetric diarylamines. rsc.orgrsc.org This process avoids the need to isolate the intermediate aromatic primary amine, streamlining the synthesis. rsc.org

Another powerful technique is the reductive cross-coupling of nitroarenes with aryl boronic acids . This copper-catalyzed reaction uses a silane (B1218182) as the terminal reductant and effectively couples a nitroarene with an aryl boronic acid to form an unsymmetrical diarylamine. chemrxiv.orgwikipedia.org Mechanistic studies suggest the reaction proceeds through a nitrosoarene intermediate, with the copper catalyst facilitating both the deoxygenation of the nitro group and the subsequent C-N bond formation. chemrxiv.org A similar strategy involves the synthesis of diarylamines via nitrosonium-initiated C-H activation of electron-rich arenes, followed by reduction with iron powder. nih.gov

| Method | Precursors | Key Reagents/Catalysts | Description |

| Reductive Homocoupling | Nitroaromatics (e.g., 1-fluoro-4-nitrobenzene) | Triethylsilane (reductant), Pd/NHC catalyst | A one-pot synthesis where the nitroaromatic acts as the source for both aryl groups, forming a symmetric diarylamine. rsc.orgrsc.org |

| Reductive Cross-Coupling | Nitroarene + Aryl Boronic Acid | Phenylsilane (reductant), Copper(I) salt, Diphosphine ligand | Forms unsymmetrical diarylamines by coupling two different aromatic precursors. chemrxiv.orgwikipedia.org |

| Nitrosonium-Initiated Coupling | Electron-rich arenes | Sodium nitrate (B79036), Trifluoroacetic acid, Iron powder (reductant) | Involves C-H activation and formation of a nitroso intermediate, which is then reduced to the diarylamine. nih.gov |

Cross-coupling reactions are the most direct and widely utilized methods for the synthesis of diarylamines from aryl halides and anilines. Two cornerstone reactions in this field are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann Condensation (specifically the Goldberg reaction for C-N coupling) is a classical method that uses a copper catalyst to promote the reaction between an aryl halide and an amine. orgsyn.org To synthesize this compound, this would involve the coupling of 4-fluoroaniline (B128567) with a 4-fluoroaryl halide (e.g., 1-bromo-4-fluorobenzene). Traditional Ullmann conditions often require high temperatures (frequently over 200°C), polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper. orgsyn.org Modern advancements have introduced soluble copper catalysts supported by ligands, which can improve reaction efficiency and mildness. orgsyn.org

The Buchwald-Hartwig Amination represents a more modern, versatile, and often higher-yielding alternative. google.com This palladium-catalyzed cross-coupling reaction has become a fundamental tool in organic synthesis for forming C-N bonds. google.comleah4sci.com The synthesis of this compound via this method would couple 4-fluoroaniline with 1-bromo-4-fluorobenzene (B142099) in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide). The choice of ligand is critical and has led to several "generations" of catalysts capable of coupling a wide array of substrates under increasingly mild conditions. google.com

| Reaction | Catalyst System | Typical Substrates | General Conditions |

| Ullmann Condensation | Copper (e.g., CuI, Cu powder) | Aryl Halide + Amine | High temperatures (>150°C), Polar solvents (DMF, NMP), Stoichiometric copper, often no ligand required. orgsyn.org |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand | Aryl Halide/Triflate + Amine | Milder temperatures (RT to ~110°C), Anhydrous solvents (Toluene, Dioxane), Strong base (e.g., NaOtBu). google.comleah4sci.com |

While Grignard reagents (R-Mg-X) are powerful nucleophiles, their direct application in forming the C-N bond of a diarylamine is uncommon due to their high basicity, which tends to deprotonate the amine instead of undergoing a coupling reaction. However, organometallic reagents, including Grignard reagents, are instrumental in the synthesis of key precursors for diarylamines.

A crucial precursor for various bis(4-fluorophenyl) derivatives is 4,4'-difluorobenzophenone (B49673) . This ketone can be synthesized via a Friedel-Crafts acylation of fluorobenzene (B45895) with p-fluorobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride. wikipedia.org An alternative organometallic approach involves the preparation of a Grignard reagent from 1-bromo-4-fluorobenzene, which is then reacted with carbon monoxide in the presence of another equivalent of fluorobromobenzene to yield the target ketone. google.com

Once synthesized, 4,4'-difluorobenzophenone can be reduced to bis(4-fluorophenyl)methanol. This alcohol can then be converted into a suitable electrophile, such as bis(4-fluorophenyl)methyl bromide, which can subsequently undergo amination reactions to yield derivatives of this compound.

Advanced Functionalization and Derivatization

Beyond the initial synthesis of the this compound core, advanced strategies are employed to introduce further structural diversity and build more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) provides a powerful avenue for the derivatization of this compound. In an SNAr reaction, a nucleophile displaces a leaving group (in this case, a fluorine atom) on an aromatic ring. masterorganicchemistry.com This reaction is highly favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

While the amine group in this compound is electron-donating, the fluorine atoms themselves are electron-withdrawing, providing some degree of activation. If additional electron-withdrawing groups are present on the rings, the fluorine atoms can be readily displaced by a variety of nucleophiles. This allows for the introduction of new functional groups, such as:

Alkoxy groups (-OR) by reaction with alkoxides.

Thiol groups (-SR) by reaction with thiolates.

Other amino groups (-NR₂) by reaction with other amines.

This strategy is particularly effective in fluoro-substituted heterocyclic systems and has been used to generate complex, fused-ring structures through intramolecular SNAr reactions. researchgate.net The ability to selectively replace fluorine atoms opens a pathway to a wide array of structurally diverse derivatives from a common this compound scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly efficient tools for building complex molecules. mdpi.com While MCRs directly employing this compound as a substrate are not common, its constituent building block, 4-fluoroaniline, is a valuable component in such reactions.

Stereoselective and Asymmetric Synthesis

The introduction of chirality into derivatives of this compound is a critical step in the synthesis of complex molecules with specific biological activities. Stereoselective and asymmetric synthesis methodologies are employed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer. These strategies predominantly rely on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. Key approaches include the asymmetric hydrogenation of prochiral precursors and the rational design of chiral ligands that can effectively induce enantioselectivity in catalytic processes.

Asymmetric Hydrogenation of this compound Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. In the context of this compound derivatives, this technique is particularly relevant for the reduction of prochiral olefins that contain the bis(4-fluorophenyl)methyl moiety. A notable application is the synthesis of chiral amino acids, which are valuable building blocks in medicinal chemistry.

A key precursor for a chiral derivative is ethyl 2-acetamido-3,3-bis(4-fluorophenyl)acrylate. This tetrasubstituted olefin presents a significant steric challenge for asymmetric hydrogenation. The development of highly effective chiral catalysts is crucial to overcome the steric hindrance and achieve high enantioselectivity. The hydrogenation of this substrate introduces a stereocenter at the alpha-carbon, leading to the formation of an N-protected bis(4-fluorophenyl)alanine derivative.

Research in this area has demonstrated that rhodium-based catalysts, in combination with specific chiral phosphine ligands, are effective for this transformation. For instance, ligands from the Josiphos family have shown considerable success in the asymmetric hydrogenation of sterically demanding substrates. The general reaction scheme involves the coordination of the rhodium catalyst to the double bond of the precursor, followed by the stereoselective addition of hydrogen.

The selection of the chiral ligand is paramount in determining the enantiomeric excess (ee) of the product. The ligand's structure creates a chiral environment around the metal center, which forces the hydrogen to add to one face of the olefin preferentially.

Table 1: Asymmetric Hydrogenation of Ethyl 2-acetamido-3,3-bis(4-fluorophenyl)acrylate

| Catalyst/Ligand | Pressure (bar) | Temperature (°C) | Solvent | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| [Rh(COD)₂]BF₄ / (R,S)-Josiphos | 50 | 25 | Methanol | >95 |

| [Rh(COD)₂]BF₄ / (S,R)-Josiphos | 50 | 25 | Methanol | >95 (opposite enantiomer) |

Note: The data presented are representative examples from studies on analogous sterically hindered tetrasubstituted olefins and illustrate the high levels of enantioselectivity achievable with appropriate catalyst systems.

Chiral Ligand Design and Application in Catalysis

The success of asymmetric hydrogenation and other stereoselective transformations hinges on the design of the chiral ligand. For sterically demanding precursors of this compound derivatives, the ligand must possess specific structural features to effectively control the stereochemical outcome. The design principles for such ligands often revolve around creating a well-defined and rigid chiral pocket around the metal center.

Key considerations in chiral ligand design for these applications include:

Steric Bulk: The ligand must be sufficiently bulky to create a chiral environment that can effectively differentiate between the two prochiral faces of the substrate. The steric hindrance of the ligand can direct the substrate to bind to the metal center in a specific orientation.

Electronic Properties: The electron-donating or electron-withdrawing nature of the ligand can influence the reactivity of the metal catalyst and the stability of key intermediates in the catalytic cycle. For rhodium-catalyzed hydrogenations, electron-rich phosphine ligands are often preferred.

Bite Angle: For bidentate ligands, the bite angle (the P-M-P angle) is a critical parameter. It affects the geometry of the metal complex and, consequently, the shape of the chiral pocket. An optimal bite angle can lead to higher enantioselectivity.

Rigidity and Conformation: A rigid ligand backbone is generally desirable as it reduces the number of possible conformations of the catalyst-substrate complex, leading to a more predictable and higher stereochemical induction.

Ferrocene-based ligands, such as those in the Josiphos family, have proven to be particularly effective for the asymmetric hydrogenation of tetrasubstituted olefins. Their structure combines a planar chiral element (the ferrocene (B1249389) backbone) with a central chiral element on the side chain, providing a highly effective and tunable chiral environment. Other classes of ligands, such as those with atropisomeric biaryl backbones (e.g., BINAP derivatives) or P-stereogenic centers, have also been successfully employed for challenging hydrogenations.

The application of these rationally designed ligands in catalysis allows for the efficient and highly enantioselective synthesis of chiral derivatives of this compound, which would be difficult to obtain through classical resolution methods.

Table 2: Key Chiral Ligand Families and Their Structural Features

| Ligand Family | Key Structural Feature | Application in Asymmetric Hydrogenation |

|---|---|---|

| Josiphos | Ferrocene backbone with planar and central chirality | Highly effective for sterically hindered and tetrasubstituted olefins. |

| BINAP | Atropisomeric biaryl backbone | Wide applicability, though may require modification for highly hindered substrates. |

| TangPhos | P-stereogenic phospholane | Excellent enantioselectivity for a range of functionalized olefins. |

Structural Elucidation and Spectroscopic Characterization of Bis 4 Fluorophenyl Amine Systems

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic techniques are indispensable tools for elucidating the structure of chemical compounds by probing the interaction of molecules with electromagnetic radiation. Each method provides unique information about the molecular framework, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Bis(4-fluorophenyl)amine, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

In the ¹H NMR spectrum, the aromatic protons typically appear as multiplets in the range of 6.90 to 7.15 ppm. The signals for protons ortho and meta to the fluorine atom exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The N-H proton signal is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum reveals distinct signals for the four types of carbon atoms in the aromatic rings. The carbon atom directly bonded to the fluorine (C-F) shows a large coupling constant (¹JCF) and resonates at a characteristic downfield shift. The carbon atom bonded to the nitrogen (C-N) also has a distinct chemical shift, while the other two aromatic carbons (C-H) can be assigned based on their chemical shifts and coupling to fluorine.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. biophysics.org For this compound, a single resonance is expected, as both rings are chemically equivalent. The chemical shift of this signal provides a sensitive probe of the electronic effects within the molecule. A representative ¹⁹F NMR chemical shift for a related N,N′-Bis(4-Fluorophenyl) derivative has been reported at -117.48 ppm in DMSO-d₆. mdpi.com

Table 1: Representative NMR Spectroscopic Data for this compound and Related Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.28–7.34 | m | Aromatic H |

| ¹H | 7.17 | t, J = 8.8 Hz | Aromatic H |

| ¹⁹F | -117.48 | s | Ar-F |

Note: Data for ¹H NMR is from a heptazine derivative of this compound mdpi.com. Data for ¹⁹F NMR is from N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide) mdpi.com. Specific data for the parent compound is limited in the cited literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. By providing an exact mass measurement, HRMS can unequivocally confirm the molecular formula. For this compound, the molecular formula is C₁₂H₉F₂N. The theoretical exact mass for the neutral molecule is 205.0703 Da. nih.gov HRMS analysis would typically target the protonated molecule [M+H]⁺, allowing for the experimental verification of this exact mass to within a few parts per million, thereby confirming the compound's elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₉F₂N | nih.gov |

| Theoretical Exact Mass | 205.07030562 Da | nih.gov |

| Target Ion (Typical) | [M+H]⁺ |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a "fingerprint" of the functional groups present. For this compound, key characteristic vibrations include:

N-H Stretch: A sharp to moderately broad band is expected in the region of 3350-3450 cm⁻¹, characteristic of a secondary aromatic amine.

Aromatic C-H Stretch: These vibrations typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands are expected in the 1500-1610 cm⁻¹ region, corresponding to the stretching of the carbon-carbon bonds within the phenyl rings.

C-N Stretch: The stretching vibration for an aromatic amine C-N bond is typically found in the 1250-1340 cm⁻¹ range.

C-F Stretch: A strong, characteristic absorption due to the carbon-fluorine bond stretch is expected in the 1150-1250 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Aromatic Amine) | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1500 - 1610 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1340 | Strong |

| C-F Stretch | 1150 - 1250 | Strong |

Note: These are typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions of the conjugated systems in the phenyl rings. For a closely related derivative, HAP-3FDPA, which incorporates the this compound moiety, an intense absorption band with a maximal absorption wavelength (λmax) of 268 nm was observed, attributed to these π→π* electronic transitions. mdpi.com Similar absorption features are expected for the parent this compound compound.

Table 4: UV-Vis Spectroscopic Data for a this compound Derivative

| Compound | λmax (nm) | Type of Transition |

| HAP-3FDPA Derivative | 268 | π→π* |

Note: Data is for a heptazine derivative containing the this compound unit mdpi.com.

X-ray Diffraction Analysis and Solid-State Structural Insights

While spectroscopic methods provide data on molecular structure in solution or gas phase, X-ray diffraction analysis is the definitive method for determining the precise arrangement of atoms in the solid state.

Single Crystal X-ray Crystallography of this compound Derivatives

For instance, the crystal structure of bis[(((4-fluorophenyl)amino) methyl)triphenylphosphonium] tetrachloridocobaltate(II) has been determined. researchgate.net This complex contains the (4-fluorophenyl)amino moiety, offering a glimpse into its solid-state behavior. The crystallographic analysis of this derivative revealed an orthorhombic crystal system with the space group Pbca. The precise bond lengths, bond angles, and torsion angles within the (4-fluorophenyl)amino unit can be extracted from such a study, providing experimental data on the conformation adopted by the fluorinated phenyl rings relative to the amine group. These structural parameters are crucial for understanding packing forces and potential intermolecular interactions like hydrogen bonding or π-stacking in the solid state.

Table 5: Representative Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Compound | bis[(((4-fluorophenyl)amino) methyl)triphenylphosphonium] tetrachloridocobaltate(II) |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 18.4662 |

| b (Å) | 15.2888 |

| c (Å) | 33.2661 |

Data from reference researchgate.net.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

In the hypothetical solid state, the crystal packing of this compound would be governed by a combination of weak non-covalent interactions. The molecular structure, featuring a secondary amine linkage between two fluorinated aromatic rings, provides sites for hydrogen bonding, halogen bonding, and aromatic interactions, which collectively dictate the supramolecular architecture.

Hydrogen Bonding Interactions

The primary hydrogen bonding motif available to this compound involves the amine proton (N-H) acting as a hydrogen bond donor. The potential acceptors are the electronegative nitrogen and fluorine atoms of neighboring molecules.

N-H···N Interactions: The lone pair on the nitrogen atom of one molecule can act as an acceptor for the amine proton of another, leading to the formation of chains or cyclic motifs.

N-H···F Interactions: The fluorine atoms, with their high electronegativity, can also serve as hydrogen bond acceptors.

These interactions would work cooperatively to form a stable three-dimensional network.

Halogen Bonding and Aromatic Interactions (e.g., C-F···π)

Beyond classical hydrogen bonds, other non-covalent forces play a crucial role in the solid-state assembly of fluorinated aromatic systems.

Halogen Bonding: While fluorine is not a typical halogen bond donor due to its low polarizability, interactions involving fluorine can occur. More relevant to this structure are potential C-F···π interactions, where the electron-rich π-system of a phenyl ring interacts with the electrophilic region of a carbon atom attached to a fluorine. These interactions contribute to the stabilization of the crystal lattice.

Aromatic Interactions: Pi-stacking (π-π) and edge-to-face (C-H···π) interactions between the fluorophenyl rings are anticipated. The electron-withdrawing nature of the fluorine atoms modifies the quadrupole moment of the aromatic rings, potentially influencing the geometry and strength of these stacking interactions compared to non-fluorinated analogues. In related structures, C-H···π contacts are known to link molecules into defined networks. researchgate.net

A summary of potential intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) Range |

| Hydrogen Bond | N-H | N | 2.8 - 3.2 |

| Hydrogen Bond | N-H | F | 2.9 - 3.3 |

| Hydrogen Bond | C-H (aromatic) | F | 3.0 - 3.5 |

| Aromatic Interaction | C-H (aromatic) | π-system (ring centroid) | 2.5 - 2.9 |

| Aromatic Interaction | π-system | π-system | 3.3 - 3.8 |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. As no experimental crystal structure is available for this compound, a prospective analysis can be discussed.

The Hirshfeld surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), allowing for the visualization of intermolecular contacts. Close contacts are typically highlighted as red regions on the surface.

A two-dimensional fingerprint plot is derived from the Hirshfeld surface, plotting dₑ versus dᵢ for all surface points. This plot provides a quantitative summary of the types of intermolecular contacts. For this compound, the fingerprint plot is expected to be dominated by several key contacts:

F···H/H···F Contacts: These interactions, corresponding to N-H···F and C-H···F hydrogen bonds, would appear as distinct "wings" on the plot. Their prevalence is a hallmark of fluorinated organic compounds. iucr.org

C···H/H···C Contacts: Reflecting C-H···π interactions, these would also form characteristic wings on the plot.

F···C/C···F Contacts: These would indicate the presence of C-F···π or other close fluorine-ring interactions.

Based on analyses of similar fluorinated aromatic amines, a hypothetical breakdown of the major contributions to the Hirshfeld surface is provided in the table below. iucr.orgnih.gov

| Contact Type | Expected Contribution (%) |

| H···H | ~40 - 50% |

| F···H / H···F | ~20 - 30% |

| C···H / H···C | ~15 - 25% |

| C···C | ~3 - 7% |

| N···H / H···N | ~1 - 4% |

| F···F | ~1 - 3% |

Conformational Analysis and Stereochemical Aspects

The conformational flexibility and stereochemistry of this compound are determined by the rotational freedom around the C-N single bonds.

Determination of Molecular Conformations and Dihedral Angles

Computational studies using methods like Density Functional Theory (DFT) on analogous diarylamine structures can predict the most stable conformation. mdpi.com The primary dihedral angles defining the conformation are C-C-N-C across the amine bridge. In the optimized, lowest-energy conformation, these angles would be non-zero to minimize steric repulsion between the ortho-hydrogens of the two rings.

The table below lists the key dihedral angles that define the molecular conformation, with expected values derived from theoretical calculations on similar diarylamine systems.

| Dihedral Angle | Atoms Involved | Expected Value (°) |

| τ₁ | C(2)-C(1)-N-C(1') | ± 30-50 |

| τ₂ | C(1)-N-C(1')-C(2') | ± 30-50 |

Note: C(1) and C(1') are the carbon atoms of the phenyl rings directly bonded to the nitrogen. C(2) and C(2') are ortho-carbons.

The two rings are twisted out of the C-N-C plane, with the exact angles representing a balance between steric hindrance and electronic effects (conjugation).

Investigation of Stereoisomeric Forms and Chiral Centers

This compound is an achiral molecule. An analysis of its structure reveals the absence of any stereoisomeric forms under normal conditions.

Chiral Centers: The molecule does not possess any chiral centers (i.e., a carbon atom bonded to four different substituents).

Planes of Symmetry: While the molecule as a whole is non-planar, it possesses a C₂ axis of symmetry passing through the nitrogen atom and bisecting the C-N-C angle. It does not have a stable plane of symmetry in its lowest energy conformation, but the energy barrier for rotation around the C-N bonds is low, allowing for rapid interconversion between equivalent conformations.

Enantiomers/Diastereomers: As an achiral compound, it cannot exist as enantiomers or diastereomers. The molecule is superimposable on its mirror image.

Therefore, no stereoisomeric forms of this compound are expected to exist.

Computational and Theoretical Investigations of Bis 4 Fluorophenyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For complex systems, including those containing the Bis(4-fluorophenyl)amine moiety, these calculations offer a detailed view of their geometric and electronic landscapes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing molecular geometries and determining electronic properties. While dedicated computational studies on the isolated this compound molecule are not extensively available in the literature, its properties can be inferred from theoretical investigations of larger molecules where it is a key component.

The electronic structure of HAP-3FDPA, as determined by DFT, shows a distinct separation of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is primarily located on the this compound units, while the lowest unoccupied molecular orbital (LUMO) is mainly distributed over the heptazine core researchgate.net. This spatial separation is a direct consequence of the electron-donating nature of the this compound groups.

| Parameter | Value for HAP-3FDPA | Reference |

|---|---|---|

| Dihedral Angle (this compound unit and Heptazine core) | 56–59° | researchgate.net |

| Calculated HOMO Level | -5.90 eV | researchgate.net |

| Calculated LUMO Level | -1.64 eV | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their electronic transitions. For molecules like HAP-3FDPA, TD-DFT calculations are essential for understanding their photophysical properties, such as light absorption and emission.

TD-DFT analysis of HAP-3FDPA provides insights into the nature of its electronic transitions. The calculations help in determining the energies of the lowest singlet (S1) and triplet (T1) excited states. The spatial separation of the HOMO and LUMO in HAP-3FDPA, with the HOMO on the this compound units and the LUMO on the heptazine core, leads to a charge-transfer character in the excited state researchgate.net. This charge transfer nature is a key factor in determining the molecule's fluorescence and phosphorescence properties. The small overlap between the HOMO and LUMO contributes to a small energy gap between the S1 and T1 states (ΔE_ST) of 0.29 eV for HAP-3FDPA researchgate.net.

Electronic Structure and Chemical Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. Descriptors derived from computational analyses, such as frontier molecular orbitals, natural bond orbitals, and molecular electrostatic potential, provide a framework for understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the reactivity of a molecule is primarily governed by the interactions between its HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity.

In the context of the HAP-3FDPA molecule, the FMO analysis highlights the distinct roles of its constituent parts. The HOMO, being localized on the this compound units, indicates that these parts of the molecule are the primary sites for electrophilic attack or oxidation researchgate.net. Conversely, the LUMO's localization on the heptazine core suggests that this is the region most susceptible to nucleophilic attack or reduction researchgate.net. The calculated HOMO and LUMO levels for HAP-3FDPA are -5.90 eV and -1.64 eV, respectively, resulting in a HOMO-LUMO gap of 4.26 eV researchgate.net. The deep HOMO level is attributed to the weak electron-donating ability of the this compound units researchgate.net.

| Molecular Orbital | Energy Level (HAP-3FDPA) | Localization | Reference |

|---|---|---|---|

| HOMO | -5.90 eV | This compound units | researchgate.net |

| LUMO | -1.64 eV | Heptazine core | researchgate.net |

| HOMO-LUMO Gap | 4.26 eV | - | researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, Lewis-like description of the bonding and electronic structure within a molecule. It is particularly useful for analyzing charge transfer interactions, hyperconjugation, and the nature of chemical bonds.

The Molecular Electrostatic Potential (MEP) is a real space property that provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map is typically colored to indicate regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

For this compound, an MEP map would be expected to show regions of negative electrostatic potential around the electronegative fluorine atoms and the nitrogen atom due to their lone pairs of electrons. These regions would be the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the regions around the hydrogen atoms of the phenyl rings would exhibit positive electrostatic potential, making them susceptible to interactions with nucleophiles. While a specific MEP map for this compound is not available in the provided search results, studies on related molecules often use MEP analysis to identify reactive sites. For example, in some complex organic molecules, MEP maps are used to pinpoint the electrostatic properties of different functional groups, which in turn helps to explain their binding affinities and reactivity.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include chemical hardness (η) and the electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. Conversely, a lower chemical hardness suggests higher reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 1: Illustrative Global Reactivity Descriptors for a Related Bis(4-fluorophenyl) Compound

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.65 |

| LUMO Energy | ELUMO | - | -1.78 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.87 |

| Ionization Potential | I | -EHOMO | 6.65 |

| Electron Affinity | A | -ELUMO | 1.78 |

| Chemical Hardness | η | (I - A) / 2 | 2.435 |

| Chemical Potential | µ | -(I + A) / 2 | -4.215 |

| Electronegativity | χ | (I + A) / 2 | 4.215 |

| Electrophilicity Index | ω | µ2 / 2η | 3.65 |

Note: The values presented in this table are for 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one and are intended to be illustrative of the types of values obtained through DFT calculations.

Spectroscopic Simulations and Vibrational Analysis

Computational methods are instrumental in the interpretation of experimental spectroscopic data. By simulating infrared (IR) and Raman spectra, a deeper understanding of the vibrational modes of a molecule can be achieved.

Computational Prediction of Infrared and Raman Spectra

Theoretical vibrational frequencies can be calculated using DFT methods, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p). These calculated frequencies are typically scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental spectra.

For complex molecules like this compound, computational prediction of IR and Raman spectra is invaluable for assigning the various vibrational modes to specific atomic motions within the molecule.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a crucial tool for the detailed assignment of vibrational modes. It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for an unambiguous assignment of the calculated vibrational frequencies to specific molecular motions.

In studies of related molecules, such as 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, PED analysis has been successfully used to assign the vibrational modes observed in the FT-IR spectrum. For example, specific stretching and bending vibrations of the C-H, N-H, C=C, and C-F bonds can be precisely identified.

Table 2: Illustrative PED Analysis for Vibrational Modes of a Related Bis(4-fluorophenyl) Compound

| Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Vibrational Mode | PED Contribution (%) |

|---|---|---|---|

| 3307 | 3315 | N-H stretching | 98 |

| 3050 | 3055 | Aromatic C-H stretching | 95 |

| 1696 | 1705 | C=O stretching | 85 |

| 1600 | 1605 | Aromatic C=C stretching | 75 |

| 1225 | 1230 | C-F stretching | 60 |

Note: This table provides an illustrative example of a PED analysis for 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one to demonstrate the type of information obtained. The specific frequencies and contributions would differ for this compound.

Chemical Reactivity and Mechanistic Studies Involving Bis 4 Fluorophenyl Amine

Fundamental Organic Reactions and Transformations

The reactivity of Bis(4-fluorophenyl)amine is centered around its secondary amine functionality and the two fluorinated aromatic rings. These structural features allow it to undergo a variety of transformations, including oxidation, reduction, and substitution reactions.

The oxidation of diarylamines, including this compound, is a well-studied process that typically proceeds through radical intermediates. The initial step involves the abstraction of the hydrogen atom from the nitrogen, forming a resonance-stabilized diarylaminyl radical (Ar₂N•). rsc.orgrsc.org This radical can then react with an oxygen source or another radical.

Table 1: Oxidation Reactions of Diarylamine Functionality

| Oxidizing Agent/System | Intermediate Species | Product Type |

|---|---|---|

| Peroxyl radicals (ROO•) | Diarylaminyl radical (Ar₂N•) | Regenerated diarylamine (catalytic cycle) |

| Oxygen (O₂) / Initiators | Diarylaminyl radical, Diaryl-nitroxide radical (Ar₂NO•) | Diarylnitroxide radicals |

| Strong Oxidants (e.g., mCPBA) | Diarylaminyl radical, Nitroxide radical | Spirocyclic compounds, Iminoketones |

While the direct reduction of the amine in this compound is not a common transformation, reduction reactions are fundamental for its synthesis and the structural modification of related precursors. One-pot synthetic methods often utilize the reduction of nitroaromatic compounds as a key step to generate the amine functionality in situ.

For instance, diarylamines can be synthesized through the palladium-catalyzed reductive coupling of nitroaromatics using a reducing agent like triethylsilane. nih.gov In these processes, the nitro group is reduced to an amine, which then participates in a C–N bond-forming reaction. Another approach involves the palladium-catalyzed reaction between nitroarenes and cyclohexanone (B45756) derivatives, where the reaction proceeds through nitro reduction, dehydrogenation, and imine formation and reduction in a cascade without an external reducing agent. acs.org These methods represent powerful strategies for constructing the diarylamine framework from readily available starting materials.

Table 2: Reductive Methods for Diarylamine Synthesis

| Reaction Type | Precursors | Reducing Agent/System | Product |

|---|---|---|---|

| Reductive Homocoupling | Nitroaromatics | Triethylsilane / Pd/NHC catalyst | Symmetrical Diarylamine |

| Reductive Arylation | Nitroarenes, Chloroarenes | Palladium catalysts with reducing conditions | Unsymmetrical Diarylamine |

| "Borrowed Hydrogen" Cascade | Nitroarenes, Cyclohexanones | Palladium catalyst (internal H-transfer) | Diarylamine |

The fluorine atoms on the phenyl rings of this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org In this two-step process, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group, fluoride (B91410), is then expelled to restore aromaticity.

The SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (such as nitro or cyano groups) at the ortho and para positions to the leaving group is typically required to stabilize the negative charge of the Meisenheimer complex and facilitate the reaction. youtube.com In this compound, the amine group is an electron-donating group, which deactivates the rings towards nucleophilic attack. Therefore, substitution of the fluorine atoms requires harsh reaction conditions and very strong nucleophiles. However, the fluorine atom is considered a good leaving group for SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

Table 3: Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

| Requirement | Description | Example Nucleophiles |

|---|---|---|

| Activation | Strong electron-withdrawing group (e.g., -NO₂) ortho/para to the fluorine atom. | Alkoxides (RO⁻), Thiolates (RS⁻), Amides (R₂N⁻) |

| Nucleophile | A strong nucleophile is required to attack the electron-rich aromatic ring. | |

| Leaving Group | Halogens (F, Cl, Br, I). Fluorine is often the best leaving group for SNAr. |

Rearrangement Reactions and Associated Mechanisms

Derivatives of this compound are suitable substrates for several classic rearrangement reactions that involve the migration of an aryl group to an electron-deficient atom, typically nitrogen.

The Schmidt reaction provides a pathway to convert ketones into amides. A key derivative of this compound for this reaction is Bis(4-fluorophenyl)methanone (also known as 4,4'-difluorobenzophenone). wikipedia.orgnih.gov When treated with hydrazoic acid (HN₃) or a surrogate like trimethylsilyl (B98337) azide (B81097) (TMSN₃) under strong acid catalysis (e.g., H₂SO₄), the ketone undergoes rearrangement. beilstein-journals.org

The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of the azide to form an azidohydrin intermediate. After dehydration, the resulting species loses dinitrogen gas (N₂) to generate a nitrilium ion. This is followed by the crucial 1,2-migration of one of the 4-fluorophenyl groups from carbon to the electron-deficient nitrogen atom. The resulting nitrilium ion is then trapped by water to yield, after tautomerization, the N-substituted amide, N-(4-fluorophenyl)-4-fluorobenzamide. beilstein-journals.org

Intramolecular 1,2-migrations are characteristic of several named reactions that proceed through an electron-deficient nitrogen intermediate. The Beckmann and Smiles rearrangements are prominent examples relevant to the derivatives and synthesis of this compound.

Beckmann Rearrangement: This reaction transforms an oxime into an amide and is closely related to the Schmidt reaction. organic-chemistry.org The oxime derived from Bis(4-fluorophenyl)methanone can be treated with an acid catalyst (e.g., H₂SO₄, PCl₅, or TsCl) to promote rearrangement. alfa-chemistry.comwikipedia.org The mechanism begins with the protonation or activation of the oxime's hydroxyl group, converting it into a good leaving group. A concerted rearrangement occurs where the aryl group positioned anti to the leaving group migrates from carbon to nitrogen as the leaving group departs. alfa-chemistry.commasterorganicchemistry.com This 1,2-aryl shift results in the formation of a nitrilium ion, which is subsequently hydrolyzed by water to produce the same N-(4-fluorophenyl)-4-fluorobenzamide product obtained from the Schmidt reaction.

Smiles Rearrangement: The Smiles rearrangement is a classic example of an intramolecular nucleophilic aromatic substitution (SNAr) and serves as a powerful method for synthesizing diarylamines. researchgate.netmanchester.ac.ukacs.org In a typical variant for diarylamine synthesis, a suitably substituted sulfinamide undergoes a base-mediated rearrangement. manchester.ac.uknih.gov The reaction involves an intramolecular attack by the amide anion onto the adjacent aromatic ring, displacing a sulfinate leaving group in a 3-exo-trig process to form the new C-N bond of the diarylamine product. manchester.ac.uk This rearrangement is particularly effective for creating sterically hindered diarylamines that are challenging to access via traditional intermolecular methods. acs.orgnih.gov

Catalytic Transformations

The reactivity of this compound in various catalytic systems is a subject of scientific inquiry, particularly in the realms of N-formylation and as a potential ligand in metal-catalyzed processes. While direct research on this compound in some of these areas is limited, valuable insights can be drawn from studies on analogous diarylamines and fluorinated aromatic compounds.

N-Formylation Reactions and Catalytic Systems

N-formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in the production of pharmaceuticals and other fine chemicals. A variety of catalytic systems have been developed for this purpose, often utilizing carbon dioxide as a C1 source in the presence of a suitable catalyst and a reducing agent.

While specific studies detailing the N-formylation of this compound are not extensively documented in publicly available research, the general principles of N-formylation of secondary aromatic amines can be applied. For instance, catalyst systems composed of commercially available zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) (phen) have proven effective for the N-formylation of various amines using CO₂ and hydrosilanes. In a typical reaction, a secondary amine like N-methylaniline can be efficiently formylated. It is plausible that this compound could undergo a similar transformation under these or comparable catalytic conditions.

The general mechanism for such reactions involves the activation of both the Si-H bond of the hydrosilane and the N-H bond of the amine by the catalyst. The basic counter-anion of the catalyst, such as acetate, is proposed to play a key role in this activation process.

Table 1: Examples of Catalytic Systems for N-Formylation of Amines

| Catalyst System | C1 Source | Reductant | Substrate Example | Product | Yield (%) | Reference |

| Zn(OAc)₂/phen | CO₂ | PhSiH₃ | N-methylaniline | N-methyl-N-phenylformamide | 92 | nih.gov |

| Iodine | Formic Acid | - | Aniline | N-phenylformamide | 94 | dntb.gov.ua |

| NP@SO₃H | Formic Acid | - | Aniline | N-phenylformamide | 95 | researchgate.net |

Metal-Catalyzed Processes Utilizing this compound Ligands

The utility of amine-containing molecules as ligands in transition metal catalysis is well-established, influencing the reactivity and selectivity of a wide array of chemical transformations. While the direct application of this compound as a ligand is not extensively reported, the broader class of diarylamines and other amine-based structures serve as effective ligands in various palladium-catalyzed coupling reactions. researchgate.net These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Amines can act as inexpensive and efficient ancillary ligands, promoting reactions such as the Suzuki-Miyaura, Sonogashira, Stille, Hiyama, and Heck cross-coupling reactions. researchgate.net The electronic and steric properties of the amine ligand can significantly impact the catalytic activity. In the case of this compound, the presence of electron-withdrawing fluorine atoms would modulate the electron density on the nitrogen atom, which in turn could influence its coordination to a metal center and the subsequent catalytic performance.

For example, in palladium-catalyzed amination reactions, the nature of the amine ligand can affect the rate-limiting reductive elimination step. While bisphosphine-ligated palladium complexes often require strong bases, monophosphine-ligated systems can operate under milder conditions. nih.gov Although this compound is not a phosphine (B1218219) ligand, its electronic properties would similarly play a crucial role in the catalytic cycle. The development of palladium precatalysts has also simplified the application of such coupling reactions, allowing for lower catalyst loadings and milder reaction conditions. nih.gov

Electrochemical Reactions and Mechanisms

The electrochemical behavior of this compound is of interest for its potential applications in electrosynthesis and electro-optical devices. Studies on related aromatic amines provide a framework for understanding its potential reactivity.

Oxidative Dimerization for Nitrogen-Nitrogen Bond Formation

The formation of nitrogen-nitrogen (N-N) bonds through oxidative coupling is a significant transformation for the synthesis of hydrazines and related compounds. Research on the oxidative dimerization of diarylamines has demonstrated the feasibility of this reaction under catalytic conditions.

A notable example is the copper-catalyzed aerobic oxidative dimerization of carbazoles and diarylamines to yield N-N coupled bicarbazoles and tetraarylhydrazines, respectively. nih.govnih.gov These reactions can proceed under mild conditions using a catalyst system composed of CuBr·dimethylsulfide and N,N-dimethylaminopyridine under an oxygen atmosphere. nih.govnih.gov

For diarylamines, this process leads to the formation of tetraarylhydrazines. Mechanistic studies suggest that the reaction proceeds through a kinetically favored formation of the tetraarylhydrazine, which can be reversible under the reaction conditions. nih.govnih.gov It is conceivable that this compound could undergo a similar oxidative N-N coupling reaction under appropriate catalytic conditions to form 1,1,2,2-tetrakis(4-fluorophenyl)hydrazine. The electronic effects of the fluorine substituents would likely influence the oxidation potential of the amine and the stability of the resulting radical intermediates.

Table 2: Copper-Catalyzed Aerobic Oxidative Dimerization of Diarylamines

| Substrate | Catalyst System | Temperature (°C) | Product | Yield (%) | Reference |

| Diphenylamine (B1679370) | CuBr·DMS / DMAP | 60 | 1,1,2,2-Tetraphenylhydrazine | 95 | nih.govnih.gov |

| 3,5-Dimethyl-diphenylamine | CuBr·DMS / DMAP | 60 | 1,1,2,2-Tetrakis(3,5-dimethylphenyl)hydrazine | 92 | nih.govnih.gov |

Electrogenerated Chemiluminescence Processes

The ECL mechanism typically involves the electrochemical generation of radical cations and anions of a luminophore, which then annihilate to form an excited state. Alternatively, a coreactant can be used, which, upon oxidation or reduction, generates a highly reactive intermediate that reacts with the luminophore to produce light. nih.govrsc.org

Diarylamine moieties are components of various fluorescent molecules used in organic light-emitting diodes (OLEDs), suggesting their potential for luminescence. nih.gov The electrochemical oxidation of triphenylamine (B166846) derivatives, for instance, has been shown to lead to the formation of radical cations that can undergo further reactions. ntu.edu.tw The fluorine substituents in this compound would be expected to influence its oxidation potential and the stability of the resulting radical cation, which would, in turn, affect its potential ECL properties. Further research would be necessary to determine the specific ECL behavior and efficiency of this compound.

Degradation Mechanisms in Advanced Chemical Processes

The environmental fate of fluorinated aromatic compounds such as this compound is an area of increasing concern. Advanced oxidation processes (AOPs) are a key technology for the degradation of persistent organic pollutants in wastewater. nih.gov

The degradation of aromatic amines in AOPs can proceed through various pathways, including hydroxylation of the aromatic ring and oxidation of the amino group. nih.gov The presence of fluorine atoms in this compound is expected to significantly influence its degradation mechanism. The strong carbon-fluorine bond makes fluorinated aromatic compounds generally more resistant to degradation than their non-fluorinated counterparts.

Studies on the degradation of other fluorinated aromatic compounds and aromatic amines in AOPs, such as those involving peracetic acid catalyzed by Co(II), have shown that side reactions like nitrosation, nitration, coupling, and dimerization can occur, leading to the formation of various by-products. nih.gov The degradation of fluoroquinolone antibiotics, which also contain fluorinated aromatic rings, has been shown to proceed through several pathways, with the potential formation of toxic intermediates. researchgate.net

The degradation of this compound in AOPs would likely involve initial attack by highly reactive species like hydroxyl radicals. This could lead to the hydroxylation of the aromatic rings or attack at the nitrogen atom. Subsequent reactions could involve ring-opening or the formation of various transformation products. The stability of the C-F bond suggests that complete mineralization to fluoride ions, carbon dioxide, and nitrate (B79036) would require harsh conditions. Understanding the specific degradation pathways and the identity of the resulting by-products is crucial for assessing the environmental impact and optimizing treatment technologies for wastewater containing this compound.

Table 3: Common Advanced Oxidation Processes and Reactive Species

| AOP | Primary Reactive Species | Typical Application |

| Fenton/Photo-Fenton | Hydroxyl Radical (•OH) | Wastewater treatment |

| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | Water disinfection and purification |

| UV/H₂O₂ | Hydroxyl Radical (•OH) | Degradation of organic pollutants |

| UV/Persulfate | Sulfate Radical (SO₄•⁻) | Remediation of contaminated sites |

Photolytic and Oxidative Degradation Pathways

The degradation of diarylamines, such as diphenylamine, often proceeds through oxidation to form radical cations. These intermediates can then undergo further reactions, including dimerization and polymerization. For instance, the oxidative polymerization of diphenylamine is initiated by a one-electron oxidation to form a cation radical, which can then dimerize through carbon-carbon bond formation at the para-positions of the phenyl rings.

The specific intermediates and final products of the photolytic and oxidative degradation of this compound would need to be determined through experimental studies, such as mass spectrometry and nuclear magnetic resonance spectroscopy, which are powerful techniques for identifying degradation products.

Mechanistic Insights from Radical Reactions

The formation of radical cations is a key step in the radical-mediated reactions of diarylamines. These radical cations can be generated through various methods, including chemical oxidation, electrochemical oxidation, and photoredox catalysis. Once formed, the reactivity of the this compound radical cation would be influenced by the electron-withdrawing nature of the fluorine atoms.

The radical cation of a diarylamine can participate in several reaction pathways. One common pathway is deprotonation to form a neutral aminyl radical. This radical can then engage in further reactions, such as hydrogen atom abstraction or addition to unsaturated systems. Another important reaction of diarylamine radical cations is electrophilic aromatic substitution, where the radical cation attacks another aromatic ring, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. This type of reactivity is central to the oxidative coupling and polymerization of diarylamines.

Applications of Bis 4 Fluorophenyl Amine Derivatives in Advanced Materials and Catalysis Research

Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

The strategic incorporation of bis(4-fluorophenyl)amine moieties into organic molecules has led to the development of novel materials for optoelectronic devices, particularly OLEDs. These derivatives play a crucial role in tuning the electronic and photophysical properties of the materials, enabling the fabrication of highly efficient and stable devices.

Exciplex Systems for Deep-Blue Emission

A significant challenge in OLED technology is the development of stable and efficient deep-blue emitters. Exciplex-based systems, formed between an electron donor and an electron acceptor, offer a promising route to achieve this. In one study, a heptazine derivative, 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA), was designed to function as an electron acceptor. nih.govmdpi.comnih.gov The three this compound groups were introduced to enhance the electron-withdrawing capability of the heptazine core and improve the material's solubility. nih.gov

When combined with the electron donor 1,3-di(9H-carbazol-9-yl)benzene (mCP), the resulting exciplex system exhibited deep-blue emission. nih.govmdpi.comnih.gov An OLED device incorporating an 8 wt% HAP-3FDPA:mCP emitting layer demonstrated impressive performance, achieving a maximum external quantum efficiency (EQE) of 10.2% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.12), which corresponds to a deep-blue color. nih.govmdpi.comnih.gov The device also showed a high peak luminance of 15,148 cd/m² and a relatively low turn-on voltage of 4.0 V. nih.gov A key advantage of this system is its low efficiency roll-off at high luminance, maintaining an EQE of 10.0% at 100 cd/m² and 6.7% at 10,000 cd/m². nih.gov

Design of Photo-electronic Materials

The design of photo-electronic materials often involves the precise tuning of molecular energy levels and charge transport properties. The use of this compound as a substituent provides a tool for this molecular engineering. The fluorine atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby affecting its charge injection and transport characteristics, as well as its emission color. The relatively rigid and planar molecular skeletons that can be achieved with such derivatives are also beneficial for obtaining high photoluminescence quantum yields. nih.gov For instance, the 8 wt% HAP-3FDPA:mCP exciplex system exhibited a high photoluminescence quantum yield of 53.2%. mdpi.comnih.gov

Polymer Science and Polymer Electrolytes

In the realm of polymer science, this compound derivatives and related fluorophenyl-amine chemistries are being explored for the creation of functional polymers, particularly for applications in energy technologies such as fuel cells.

Synthesis of Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

Anion exchange membranes (AEMs) are a critical component of alkaline membrane fuel cells (AMFCs). The stability of the cationic functional groups is a major challenge in the development of high-performance AEMs. Guanidinium-based cations are of interest due to their high stability in alkaline environments.

A method for synthesizing guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes involves an activated fluorophenyl-amine reaction. researchgate.net This synthetic route provides precise control over the degree of functionalization and avoids deleterious side reactions. researchgate.netenergy.gov The process allows for the direct attachment of the guanidinium (B1211019) group to the stable phenyl rings of the polymer backbone. researchgate.netenergy.gov While the specific use of this compound as a monomer in this context is not detailed, the underlying chemistry of reacting an activated fluorine on a phenyl ring with an amine (in this case, 1,1,3,3-tetramethylguanidine) is a key step. researchgate.net This reaction demonstrates the utility of the fluorophenyl-amine linkage in creating robust polymer architectures for ion exchange applications.

Integration into High-Performance Poly(arylene ether sulfone) Architectures

Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. The incorporation of fluorine-containing moieties, such as those derived from this compound or related structures, into the PAES backbone can further enhance their properties. For instance, fluorinated PAES have been synthesized for use as proton exchange membranes. researchgate.net The presence of fluorine atoms can improve the microphase separation between the hydrophilic and hydrophobic domains of the polymer, which is beneficial for ion conductivity. researchgate.net

The activated fluorine-amine reaction used to functionalize PAES with guanidinium groups is a prime example of integrating a specific functionality into a high-performance polymer architecture. researchgate.net This approach allows for the creation of materials that combine the mechanical robustness of PAES with the desired ion-conducting properties conferred by the guanidinium groups.

Interactive Data Table: Performance of OLED with this compound Derivative

| Parameter | Value |

| Emitter System | 8 wt% HAP-3FDPA:mCP |

| Emission Color | Deep-Blue |

| CIE Coordinates (x, y) | (0.16, 0.12) |

| Maximum External Quantum Efficiency (EQE) | 10.2% |

| Peak Luminance | 15,148 cd/m² |

| Turn-on Voltage | 4.0 V |

| Photoluminescence Quantum Yield | 53.2% |

Advanced Catalysis and Process Chemistry

The utility of this compound derivatives extends significantly into the realm of advanced catalysis and process chemistry. The electron-withdrawing nature of the fluorine atoms can modulate the electron density at the nitrogen atom of the amine, which in turn influences the coordination properties and the reactivity of the resulting metal complexes. This section delves into the development of ligands for transition metal catalysis and the role of these derivatives in optimizing organic process research and development.

Development of Ligands for Transition Metal Catalysis (e.g., Rhodium, Iridium, Palladium)

The design of ligands is paramount in homogeneous catalysis, as they play a crucial role in determining the activity, selectivity, and stability of the catalyst. Derivatives of this compound are being investigated as ligands for a variety of transition metals, including rhodium, iridium, and palladium, which are workhorses in modern organic synthesis.

Rhodium: Rhodium complexes are widely employed in a range of catalytic transformations, including hydrogenation, hydroformylation, and C-H activation. The performance of these catalysts is highly dependent on the electronic and steric properties of the supporting ligands. While direct applications of this compound-derived ligands in rhodium catalysis are an emerging area of research, the principles of ligand design suggest their potential. The electron-withdrawing fluorine substituents would decrease the electron-donating ability of the nitrogen atom to the rhodium center. This modulation can be beneficial in reactions where a more electrophilic metal center is desired to facilitate substrate activation.

Iridium: Iridium-catalyzed reactions, such as asymmetric hydrogenation and C-H borylation, are known for their high efficiency and selectivity. Chiral ligands are often employed to induce enantioselectivity. The rigid backbone of this compound can serve as a scaffold for the synthesis of chiral ligands. The introduction of chiral moieties, for instance, in the ortho-positions of the phenyl rings, could lead to the formation of iridium complexes capable of catalyzing asymmetric transformations with high enantiomeric excess. The fluorinated phenyl groups can also enhance the stability of the iridium catalyst through robust metal-ligand interactions.

Palladium: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The efficiency of these reactions is critically influenced by the nature of the phosphine (B1218219) ligands employed. nih.govnih.gov The development of bulky and electron-rich phosphine ligands has significantly improved the scope and efficiency of these transformations. nih.gov

Derivatives of this compound can be utilized to synthesize novel phosphine ligands where the diarylamine moiety is appended to a phosphine group. The electronic properties of the resulting ligand, and consequently the palladium catalyst, can be fine-tuned by the fluorine atoms. For instance, in the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the Pd(0) center is a key step. The electron-withdrawing nature of the this compound backbone could influence the electron density on the palladium center, thereby affecting the rate and efficiency of this step.

Table 1: Representative Performance of Palladium Catalysts with Biaryl Phosphine Ligands in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol %) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | 0.1 | 98 |

| 2 | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | XPhos | 0.05 | 99 |

| 3 | 1-Bromo-4-fluorobenzene (B142099) | 4-Fluorophenylboronic acid | Buchwald-type phosphine | 1.0 | >95 |

This table presents illustrative data for well-established biaryl phosphine ligands to highlight the typical high efficiency of such systems in palladium-catalyzed Suzuki-Miyaura reactions. The development of new ligands, potentially derived from this compound, aims to further improve upon these benchmarks in terms of catalyst loading, reaction times, and substrate scope.

Role in Efficient Organic Process Research and Development

The transition from a laboratory-scale synthesis to an industrial process presents numerous challenges, including the need for robust, scalable, and cost-effective reaction conditions. Diarylamines and their derivatives can play a role in addressing these challenges, not only as ligands for catalysis but also as process aids or synthetic intermediates. acs.orgacs.orgnih.gov

The synthesis of complex diarylamines is a significant area of research in process chemistry, often relying on transition-metal-catalyzed C-N bond formation. nih.gov The development of efficient and scalable methods for the synthesis of unsymmetrical diarylamines is crucial for the production of various pharmaceuticals and electronic materials. acs.org The this compound structure itself can be a target molecule in process development, where efficient synthetic routes are sought.

Furthermore, the physical properties of fluorinated compounds can be advantageous in process chemistry. The introduction of fluorine can increase the lipophilicity of a molecule, which can aid in product extraction and purification. Fluorinated compounds can also exhibit different solubility profiles compared to their non-fluorinated analogs, potentially enabling the use of alternative solvent systems that are more environmentally friendly or easier to handle on a large scale.

In the context of pharmaceutical manufacturing, the development of robust synthetic routes that minimize the formation of impurities is critical. The use of well-designed catalysts, potentially featuring ligands derived from this compound, can lead to cleaner reaction profiles and higher yields, thus simplifying downstream processing and reducing waste. The stability imparted by the fluoro-substituents can also be beneficial, leading to more stable intermediates and final products, which is a key consideration in the manufacturing of active pharmaceutical ingredients (APIs).

Table 2: Comparison of Synthetic Routes for Diarylamine Synthesis

| Method | Catalyst/Reagent | Temperature | Scope | Key Advantages |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | High | Broad | High functional group tolerance |

| Ullmann Condensation | Copper | High | More limited | Traditional method |

| Smiles Rearrangement | Transition-metal-free | Mild | Good for hindered amines | Mild conditions, avoids transition metals |

| Nitrosonium-Initiated C-N Bond Formation | NO+ | Mild | Good for electron-rich arenes | Complements cross-coupling methods |

This table provides a general comparison of common methods for diarylamine synthesis, a key transformation in organic process research. The development of new catalysts and methods, including those potentially involving fluorinated diarylamines, aims to improve upon the efficiency, scope, and sustainability of these processes.

Coordination Chemistry of Bis 4 Fluorophenyl Amine and Its Metal Complexes

Synthesis and Isolation of Metal-Amine Complexes

The synthesis of metal complexes with bis(4-fluorophenyl)amine can be approached through various methods, including the direct reaction of the amine with a metal salt or through the use of a deprotonated form of the amine. The outcomes of these reactions are highly dependent on the metal center, its preferred coordination number, and the reaction conditions.

Scientific literature detailing the synthesis and isolation of Ni(II) and Co(II) complexes specifically with the this compound ligand is limited. However, studies on analogous diphenylamine (B1679370) systems provide insights into potential synthetic routes and resulting structures.

For Nickel(II) , a complex with the parent diphenylamine ligand has been synthesized by reacting Ni(NO₃)₂·6H₂O with diphenylamine in a 1:6 molar ratio in methanol. This reaction yields a complex with the empirical formula Ni(diphenylamine)₄(NO₃)₂. Spectroscopic and magnetic susceptibility data suggest an octahedral geometry for this complex researchgate.net. It is plausible that a similar synthetic approach could be employed for this compound, although the electronic effects of the fluorine atoms might influence the stoichiometry and stability of the resulting complex.

For Cobalt(II) , while direct synthesis with this compound is not extensively reported, a relevant crystal structure has been determined for the compound bis[(((4-fluorophenyl)amino)methyl)triphenylphosphonium] tetrachloridocobaltate(II) nih.gov. This compound was synthesized by reacting an ethanol solution of [CoCl₂(PPh₃)₂] with the Schiff base 2-[(4-fluorophenylimino)methyl]phenol nih.gov. The resulting product contains a complex cation with a (4-fluorophenyl)amino moiety and a [CoCl₄]²⁻ anion nih.gov. In this case, the cobalt(II) ion is not directly coordinated to the amine, but rather forms a counter-ion to a larger organic cation containing the fluorinated amine structure. This indicates that under certain conditions, the (4-fluorophenyl)amino group can be incorporated into larger ligand frameworks that then associate with metal ions.

There is a notable lack of published research on the complexation of this compound with rare earth elements. However, studies involving the parent ligand, diphenylamine (HNPh₂), provide a valuable model for the potential coordination chemistry.

Rare earth metal complexes with diphenylamide (the deprotonated form of diphenylamine) have been successfully synthesized and isolated nih.gov. These syntheses typically involve the reaction of a rare earth metal precursor, such as Ln[N(SiMe₃)₂]₃ (where Ln = Y, Dy, Er), with diphenylamine in a non-coordinating solvent like toluene (B28343) nih.gov. Another route involves the reaction of a rare earth halide (e.g., YCl₃) with a salt of diphenylamine, such as potassium diphenylamide (KNPh₂) nih.gov. These methods yield crystalline products of both solvated and unsolvated diphenylamide complexes nih.gov. Given these precedents, it is reasonable to hypothesize that similar synthetic strategies could be applied to this compound to yield analogous rare earth metal complexes.

The interaction of the (4-fluorophenyl)amino moiety with Group 13 elements has been more thoroughly investigated, particularly in the context of forming amino- and iminometallanes. These compounds are typically synthesized by reacting a primary amine with an organometallic precursor of the Group 13 element.

The reaction of 4-fluoroaniline (B128567) with trimethylaluminum (AlMe₃), trimethylgallium (GaMe₃), and trimethylindium (InMe₃) has been shown to produce a variety of multinuclear cage compounds in high yields nih.gov. For instance, the reaction of AlMe₃ with 4-fluoroaniline initially forms aminometallanes which, upon thermolysis, can eliminate methane to form iminoalane clusters such as (MeAlN-4-C₆H₄F)₄ and (MeAlN-4-C₆H₄F)₆ nih.gov. Similarly, reactions with GaMe₃ and InMe₃ yield dimeric aminometallanes, (Me₂MN(H)-4-C₆H₄F)₂ (M = Ga, In), and upon heating, larger iminometallane clusters like (MeGaN-4-C₆H₄F)₆ and (MeIn(THF)N-4-C₆H₄F)₄ are formed nih.gov. These syntheses demonstrate a strong driving force for the formation of stable, multinuclear adducts between the (4-fluorophenyl)amino group and Group 13 metals.

Methodological Advancements in Research on Bis 4 Fluorophenyl Amine

Development of Innovative Synthetic Protocols and Reagents

The synthesis of diarylamines, including bis(4-fluorophenyl)amine, has traditionally been accomplished through methods such as the Ullmann condensation and Buchwald-Hartwig amination. wikipedia.orgnih.gov While effective, these reactions often require harsh conditions, expensive catalysts, and specific ligands. Recent innovations have focused on developing milder, more efficient, and cost-effective synthetic routes.

The Ullmann condensation , a classic copper-catalyzed reaction, has been refined through the use of deep eutectic solvents, allowing the reaction to proceed under milder conditions (60–100°C) in the absence of ligands. nih.gov This approach offers a more environmentally benign and recyclable reaction medium.